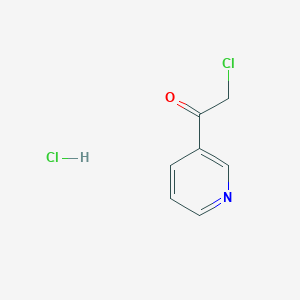













|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[ClH:10].[Cl:11]N1C(=O)CCC1=O>C(OCC)C.C(O)(=O)C>[ClH:11].[Cl:10][CH2:2][C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:5.6|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
950 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
hydrochloride salt
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
830 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred until a clear solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The precipitated solids were filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in a yellow mixture
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at room temperature for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClCC(=O)C=1C=NC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 152 g | |
| YIELD: PERCENTYIELD | 95% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |